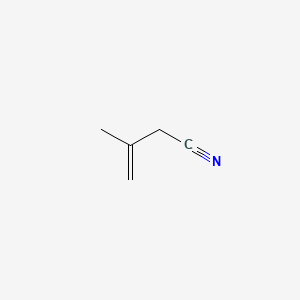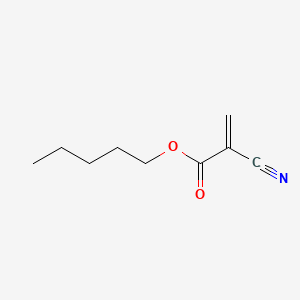
甲烯丙基腈
描述
Molecular Structure Analysis
The molecular structure of Methallyl cyanide consists of 5 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . It contains a total of 12 bonds, including 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) .Chemical Reactions Analysis
Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .Physical And Chemical Properties Analysis
The average mass of Methallyl cyanide is 81.116 Da, and its monoisotopic mass is 81.057846 Da . More detailed physical and chemical properties were not found in the search results.科学研究应用
Flavor Enhancement in Food Industry
Methallyl cyanide is known to be a component in spices such as pepper . It contributes to the flavor profile of these spices, which are used extensively in the food industry for flavor enhancement. The compound’s ability to impart a distinct taste makes it valuable in the development of new food products and seasonings.
Antioxidant Source in Herbal Formulations
The presence of Methallyl cyanide in certain herbs indicates its potential role as an antioxidant . This property can be harnessed in herbal formulations aimed at health and wellness, providing anti-inflammatory, analgesic, and anti-asthmatic benefits. Its use in natural antioxidant sources for herbal medicine is a promising area of research.
Bioremediation of Environmental Contaminants
Emerging research suggests that Methallyl cyanide could play a role in the bioremediation of cyanide contaminants in the environment . Cyanide compounds are highly toxic, and their biodegradation is crucial for environmental health. The potential application of Methallyl cyanide in enhancing microbial processes that break down cyanide compounds is an exciting development.
Development of Natural Preservatives
The antimicrobial properties of compounds found in spices, including Methallyl cyanide, can be utilized in the development of natural preservatives . These preservatives can be an alternative to synthetic options, offering a safer and more sustainable method of extending the shelf life of food products.
Cosmetic Industry Applications
Methallyl cyanide, as part of the secondary metabolites in spices, has potential applications in the cosmetic industry . Its antioxidant properties can be beneficial in skincare products, helping to protect the skin from damage caused by free radicals and environmental stressors.
Agricultural Sector: Pesticides Production
The compound’s properties may be explored for the production of pesticides . As a natural compound found in spices, Methallyl cyanide could be used to develop eco-friendly pesticides that are less harmful to the environment and non-toxic to humans.
Water Fortification Processes
In the context of water fortification, Methallyl cyanide’s role in spices suggests its potential use in enhancing the nutritional value of water supplies . This application could be particularly beneficial in regions where water quality is compromised and nutritional deficiencies are prevalent.
作用机制
Target of Action
Methallyl cyanide, also known as 3-methylbut-3-enenitrile , is a chemical compound with the formula C5H7N Cyanide compounds typically target cytochrome c oxidase, a key enzyme in the electron transport chain, thereby inhibiting cellular respiration .
Mode of Action
Cyanide compounds generally inhibit cytochrome c oxidase, disrupting the electron transport chain and causing cellular hypoxia and cytotoxic anoxia .
Biochemical Pathways
A study on the breakdown of methyl cyanide (acetonitrile) in bacteria suggests that it is metabolized to citrate, succinate, fumarate, malate, glutamate, pyrrolidonecarboxylic acid, and aspartate .
Pharmacokinetics
Cyanide compounds are known to be rapidly absorbed, distributed throughout the body, and metabolized, leading to a short half-life .
Result of Action
The inhibition of cytochrome c oxidase by cyanide compounds can result in cellular hypoxia and cytotoxic anoxia, which can eventually lead to death .
Action Environment
Cyanide compounds are known to be volatile and reactive, which can affect their behavior in different environments .
安全和危害
属性
IUPAC Name |
3-methylbut-3-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQDAVBXDLGCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197306 | |
| Record name | Methallyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methallyl cyanide | |
CAS RN |
4786-19-0 | |
| Record name | 3-Methyl-3-butenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methallyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methallyl cyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methallyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHALLYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJF04I7OGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Methallyl Cyanide and how does it contribute to the flavor of rapeseed oil?
A: Methallyl cyanide (3-Methyl-3-butenenitrile) is a volatile organic compound belonging to the nitrile group. It is a significant contributor to the characteristic flavor of rapeseed oil, often described as pungent or nutty. It originates from the degradation of glucosinolates, natural components found in rapeseed, during the oil extraction process [, , , , , ].
Q2: How does microwave pretreatment of rapeseeds impact the levels of Methallyl Cyanide in the extracted oil?
A: Research has shown that microwave pretreatment of rapeseeds prior to oil extraction significantly reduces the amount of the pungent compound 4-isothiocyanato-1-butene while increasing the concentration of methallyl cyanide, which possesses a less pungent profile. This alteration leads to a more desirable flavor profile in the final rapeseed oil product [].
Q3: Can geographical origin influence the concentration of Methallyl Cyanide in rapeseed oil?
A: Yes, studies comparing volatile profiles of rapeseed oils from different regions have found variations in Methallyl Cyanide content. This suggests that geographical origin, likely influenced by variations in cultivars and environmental factors, plays a role in the final flavor profile of the oil [].
Q4: What analytical techniques are commonly used to identify and quantify Methallyl Cyanide in rapeseed oil?
A: Gas chromatography-mass spectrometry (GC-MS) is widely employed for identifying and quantifying Methallyl Cyanide in rapeseed oil. The technique is often paired with headspace solid-phase microextraction (HS-SPME) for efficient sample preparation [, , , ]. Flash gas chromatography (GC) electronic nose systems have also been explored as a potential method for identifying the geographical origin of flavored rapeseed oil based on its volatile profile, which includes Methallyl Cyanide [].
Q5: What other volatile compounds, besides Methallyl Cyanide, contribute significantly to the overall flavor profile of rapeseed oil?
A5: Apart from Methallyl Cyanide, other key volatile compounds that significantly influence the flavor of rapeseed oil include:
- Glucosinolate degradation products: 4-(methylthio)-butanenitrile, 3-phenyl propionitrile, 4-isothiocyanato-1-butene, 5-cyano-1-pentene, benzenepropanenitrile, 2-Phenylethyl isothiocyanate, and allyl isothiocyanate. [, , , , ]
- Aldehydes: Nonanal, 3-furaldehyde, 5-methyl-2-furancarboxaldehyde, 2,4-heptadienal, (E,E)-2,4-decadienal, benzaldehydroxy-3,5-demethoxy [, , ]
- Alcohols: 1,5-hexadien-3-ol, 2-furanmethanol [, ]
- Pyrazines: 2,5-dimethyl-pyrazine, 2,6-dimethyl-pyrazine, 3-ethyl-2,5-methylpyrazine [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1617685.png)












![4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-](/img/structure/B1617706.png)